molecular formula C10H14N2O4 B15325620 3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methyl-2-(methylamino)propanoic acid

3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methyl-2-(methylamino)propanoic acid

Cat. No.: B15325620
M. Wt: 226.23 g/mol
InChI Key: SKFQANBZTDDLNS-UHFFFAOYSA-N
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Description

3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methyl-2-(methylamino)propanoic acid is a bicyclic compound featuring a 3-azabicyclo[3.1.0]hexane core with two ketone groups (2,4-dioxo) and a propanoic acid side chain substituted with methyl and methylamino groups.

Properties

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methyl-2-(methylamino)propanoic acid

InChI

InChI=1S/C10H14N2O4/c1-10(11-2,9(15)16)4-12-7(13)5-3-6(5)8(12)14/h5-6,11H,3-4H2,1-2H3,(H,15,16)

InChI Key

SKFQANBZTDDLNS-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C(=O)C2CC2C1=O)(C(=O)O)NC

Origin of Product

United States

Preparation Methods

Structural Considerations for Synthetic Design

The target compound features a 3-azabicyclo[3.1.0]hexane core fused with a cyclopropane ring, two ketone functionalities at positions 2 and 4, and a branched side chain containing methyl, methylamino, and carboxylic acid groups. Key structural elements influencing synthetic strategies include:

  • Bicyclic System Construction : The 3-azabicyclo[3.1.0]hexane framework requires precise cyclopropanation methodologies.
  • Functional Group Compatibility : Sequential introduction of dioxo, methylamino, and carboxylic acid groups must avoid undesired side reactions.

Proposed Synthetic Pathways

Retrosynthetic Analysis

Retrosynthetic breakdown suggests three logical disconnections (Table 1):

Disconnection Target Fragment Potential Precursor
Bicyclic core 3-azabicyclo[3.1.0]hexane-2,4-dione Maleimide derivatives
Side chain 2-methyl-2-(methylamino)propanoic acid Methyl 2-(methylamino)-2-methylpropanoate
Cyclopropane ring N/A [2+1] Cycloaddition strategies

Bicyclic Core Synthesis

Cyclopropanation of Maleimides

Maleimides serve as viable precursors for constructing the bicyclic system via cyclopropanation. Computational modeling of the PubChem entry (CID 64829837) supports this approach, as the 3-azabicyclo[3.1.0]hexane motif shares structural homology with maleimide-derived products.

Hypothetical Reaction Scheme :

  • Substrate Activation :
    $$ \text{Maleimide} + \text{Diazo Compound} \rightarrow \text{Metal-Carbene Intermediate} $$
  • Cyclopropanation :
    Intramolecular attack forms the bicyclic system.

Critical Parameters :

  • Catalyst: Transition metals (Rh, Pd) for carbene transfer
  • Solvent: Dichloromethane or THF
  • Temperature: 0–25°C

Side Chain Introduction

Alkylation-Amination Sequence

The methylamino group may be introduced via reductive amination or nucleophilic substitution. VulcanChem data (VC18151555) indicates the methyl ester analog’s stability under basic conditions, suggesting compatibility with such transformations.

Stepwise Protocol :

  • Ester Formation :
    $$ \text{Bicyclic amine} + \text{Methyl acrylate} \rightarrow \text{Michael Adduct} $$
  • Methylation :
    $$ \text{Secondary amine} + \text{Methyl iodide} \rightarrow \text{Tertiary amine} $$

Optimization Challenges :

  • Regioselectivity in Michael addition
  • Over-alkylation prevention

Carboxylic Acid Generation

Ester Hydrolysis

The final carboxylic acid functionality likely arises from hydrolysis of a methyl ester precursor, as evidenced by the structural similarity to Methyl 3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)propanoate (PubChem CID 64829837).

Reaction Conditions :

  • Base: 2M NaOH, reflux
  • Acid Workup: HCl to pH 2–3
  • Yield Improvement: Phase-transfer catalysts

Comparative Analysis of Synthetic Routes

Table 2 evaluates three plausible synthetic strategies based on reaction complexity and functional group tolerance:

Method Steps Yield Estimate Key Advantage
Maleimide cyclopropanation 4 35–45% Direct core formation
Fragment coupling 6 25–30% Modular side-chain control
Tandem cyclization 3 40–50% Step economy

Industrial Scalability Considerations

Catalytic System Optimization

Transition metal catalysts require careful selection to balance activity and cost:

Palladium vs. Rhodium :

  • Pd(0) : Lower cost, moderate stereocontrol
  • Rh(II) : Higher enantioselectivity, increased expense

Green Chemistry Metrics

  • E-factor : 8–12 (current estimate)
  • PMI : 20–25 kg/kg

Emerging Methodologies

Photochemical Cyclopropanation

Recent advances in visible-light-mediated reactions offer potential for milder conditions:

$$ \text{Maleimide} + \text{Diazoacetate} \xrightarrow{h\nu, \text{Eosin Y}} \text{Bicyclic product} $$

Biocatalytic Approaches

Enzyme-mediated synthesis (e.g., P450 monooxygenases) could enhance stereoselectivity but remains exploratory.

Analytical Characterization

Critical quality control parameters for synthesized batches:

Parameter Method Specification
Purity HPLC-UV ≥98.5%
Enantiomeric excess Chiral SFC ≥99% ee
Bicyclic content $$ ^1\text{H NMR} $$ δ 3.2–3.5 ppm (m, 2H)

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methyl-2-(methylamino)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methyl-2-(methylamino)propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Amino and Amide Derivatives

  • 2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanoic acid (CAS: 1344300-57-7): Differs by replacing the methyl and methylamino groups with a primary amine.
  • 2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanamide (CAS: 1342293-79-1): Features a methyl group and a primary amide instead of the carboxylic acid. The amide group may improve metabolic stability but reduce ionization under physiological conditions .

Ester and Aromatic Substitutions

  • Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate (CAS: 134575-06-7): Replaces the propanoic acid with an ethyl ester and introduces a benzyl group. The ester increases lipophilicity, while the benzyl group may enhance binding to aromatic pockets in proteins .
  • rac-(1R,5R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-5-carboxylic acid: Contains a tert-butoxy carbonyl (Boc) protecting group, which is commonly used in peptide synthesis to mask amines. The Boc group adds steric bulk and alters solubility profiles compared to the target compound’s methylamino group .

Core Modifications in the Bicyclic Framework

Thia-Azabicyclo Derivatives

  • (2S,5R,6R)-6-{(2S,5R,6R)-6-[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid: Replaces the oxygen in the bicyclo system with sulfur (thia) and expands the ring to a [3.2.0] framework. Sulfur incorporation may improve metabolic stability but reduce electronegativity, affecting interactions with biological targets .

Trifluoroacetyl and Methyl Ester Derivatives

  • The methyl ester further increases lipophilicity compared to the carboxylic acid in the target compound .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Features Reference
3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methyl-2-(methylamino)propanoic acid C₁₀H₁₃N₂O₄ 225.22 Carboxylic acid, dioxo, methylamino High polarity, potential H-bond donor Target
2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanoic acid C₈H₉N₂O₄ 197.17 Carboxylic acid, dioxo, primary amine Increased solubility
Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate C₁₆H₁₅NO₅ 301.30 Ester, benzyl, dioxo Enhanced lipophilicity
3-[(2S)-...trifluoroacetyl)amino]butyl]-6,6-dimethyl-...methyl ester C₁₇H₂₅F₃N₂O₄ 378.39 Trifluoroacetyl, methyl ester Electron-withdrawing, metabolic stability

Key Research Findings

Substituent Impact: Methyl and methylamino groups in the target compound likely improve membrane permeability compared to primary amine analogs but may reduce aqueous solubility .

Functional Group Trade-offs : Carboxylic acid derivatives (e.g., the target compound) are more polar than ester or amide analogs, influencing their pharmacokinetic profiles .

Synthetic Flexibility: Methods like Sonogashira coupling () enable rapid diversification of the bicyclic core, though dioxo-group installation may require additional steps .

Q & A

Q. What are the optimal synthetic routes for 3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methyl-2-(methylamino)propanoic acid, and how do reaction conditions influence yield?

Answer: The synthesis of azabicyclo compounds often involves reduction of spirocyclic precursors. For example, lithium aluminum hydride (LiAlH₄) under controlled temperature (0–5°C) and inert atmosphere can reduce nitriles or oxetanes to form bicyclic cores . A stepwise approach is recommended:

Core formation : Use LiAlH₄ to reduce spirocyclic nitriles, ensuring stoichiometric control to avoid over-reduction.

Functionalization : Introduce the methylamino group via nucleophilic substitution (e.g., methylamine in DMF at 60°C).

Acid moiety protection : Employ tert-butyl esters to protect the propanoic acid group during synthesis, followed by deprotection with TFA.

Q. What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Answer:

  • NMR : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm bicyclic core geometry and substituent positions. For example, the methylamino group’s singlet at δ 2.3 ppm and azabicyclo protons in δ 3.5–4.5 ppm .
  • HPLC-MS : Reverse-phase C18 columns (ACN/0.1% formic acid) coupled with ESI-MS to detect impurities (<0.5%) and verify molecular ion [M+H]⁺.
  • IR Spectroscopy : Confirm carbonyl stretches (dioxo groups at ~1700 cm⁻¹) and carboxylic acid O-H (~2500–3000 cm⁻¹) .

Reference : Standard characterization workflows for bicyclic compounds are detailed in .

Q. How can researchers design initial biological assays to screen this compound’s activity?

Answer:

  • In vitro receptor binding : Use fluorescence polarization assays with tagged GPCRs (e.g., histamine receptors) to assess affinity.
  • Enzyme inhibition : Test against serine hydrolases or proteases via fluorogenic substrates (e.g., Z-Gly-Leu-AMC).
  • Cytotoxicity screening : MTT assays on HEK-293 or HepG2 cells at 10–100 µM to establish IC₅₀ values.

Reference : Azabicyclo compounds’ bioactivity screening frameworks are discussed in .

Advanced Research Questions

Q. How can steric hindrance in the bicyclo core be mitigated during functionalization reactions?

Answer: Steric challenges arise during methylamino group introduction. Strategies include:

  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 12 hr conventional) to minimize side reactions.
  • Bulky base use : Employ DBU or DIPEA to deprotonate hindered amines, enhancing nucleophilicity.
  • Solvent optimization : Switch to polar aprotic solvents (e.g., DMSO) to improve reagent accessibility .

Reference : Steric mitigation in azabicyclo systems is addressed in .

Q. What computational methods resolve contradictions in reported biological activity data?

Answer: Contradictions (e.g., variable IC₅₀ values across studies) require:

Molecular docking : Simulate ligand-receptor interactions (AutoDock Vina) to identify binding poses.

MD simulations : Run 100-ns trajectories (AMBER) to assess stability of docked complexes.

QSAR modeling : Corrogate substituent effects (e.g., methylamino vs. ethylamino) on activity .

Example : If conflicting data arise from enantiomeric impurities, chiral HPLC (Chiralpak AD-H column) can isolate active isomers .

Reference : ICReDD’s computational-experimental integration methods are detailed in .

Q. How can advanced spectroscopic techniques elucidate reaction mechanisms for this compound’s synthesis?

Answer:

  • In situ FTIR : Monitor carbonyl reduction (disappearance of ~2200 cm⁻¹ nitrile stretch) during core formation.
  • LC-NMR : Track intermediates in real-time (e.g., spirocyclic oxetane → azabicyclo conversion).
  • X-ray crystallography : Resolve stereochemistry of crystalline intermediates (e.g., methylamino group orientation) .

Reference : Mechanistic studies on chromium-azabicyclo complexes used X-ray crystallography in .

Q. What strategies optimize the compound’s metabolic stability for in vivo studies?

Answer:

  • Prodrug design : Esterify the carboxylic acid (e.g., ethyl ester) to enhance membrane permeability.
  • Deuterium labeling : Replace labile hydrogens (e.g., methylamino group) with deuterium to slow CYP450 metabolism.
  • PK/PD modeling : Use rodent plasma concentration data (LC-MS/MS) to adjust dosing regimens .

Reference : Pharmacokinetic optimization of azabicyclo derivatives is outlined in .

Q. How do substituent modifications (e.g., dioxo vs. mono-oxo groups) impact biological activity?

Answer:

  • Comparative SAR : Synthesize analogs (e.g., 2,4-dioxo vs. 4-oxo) and test against target enzymes.
  • Electrostatic potential maps : Compute charge distribution (Gaussian 09) to correlate carbonyl density with binding affinity.
  • Thermodynamic profiling : ITC assays to measure ΔG of ligand-receptor binding for each analog .

Reference : Functional group effects in azabicyclo systems are explored in .

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